![molecular formula C21H24FN7O3 B2365752 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1251598-79-4](/img/structure/B2365752.png)

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

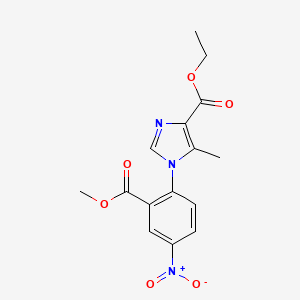

The synthesis of similar compounds often involves the reaction of piperazine moieties with other organic compounds . Modifications on the piperazine ring have been made to mitigate the bioactivation pathways leading to mutagenicity .Molecular Structure Analysis

The molecular structure of similar compounds involves a piperazine moiety, which is a common feature in many pharmaceuticals . The exact structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the piperazine moiety could potentially form reactive intermediates such as glyoxal, aldehyde-imine, and/or iminium ion .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. For instance, the compound’s molecular weight is 441.4 g/mol, and it has a topological polar surface area of 114 Ų .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

- Compounds related to the given chemical structure, specifically 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).

Human A2A Adenosine Receptor Antagonists

- Structural investigations of 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives have led to the development of potent and selective human A2A adenosine receptor antagonists. These compounds feature different ether and amide moieties, with several containing terminal basic rings such as morpholine and piperazine (Falsini et al., 2020).

Adenosine A2a Receptor Binding Affinity

- Piperazine-derived 1,2,4-triazolo[1,5-a]pyrazines, including compounds structurally similar to the given chemical, have been synthesized and evaluated for their adenosine A2a receptor binding affinity. Some of these compounds showed moderate selectivity and affinity for this receptor (Peng et al., 2005).

Anticonvulsant Activity

- Synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, structurally related to the given compound, has shown potent anticonvulsant activity in preclinical models. These compounds serve as a bioisostere of the purine ring for anticonvulsant purposes (Kelley et al., 1995).

Molecular Docking Studies and In Vitro Antimicrobial Evaluation

- Molecular docking studies and in vitro antimicrobial evaluations have been conducted on new piperazine and triazolo-pyrazine derivatives. These studies provide insights into the development of potent antimicrobials (Patil et al., 2021).

Antihypertensive Agents

- Compounds including morpholine, piperidine, or piperazine moieties, which are structurally similar to the given compound, have shown promising in vitro and in vivo antihypertensive activity (Bayomi et al., 1999).

Wirkmechanismus

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s worth noting that similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown to inhibit c-met kinase . These inhibitors typically work by binding to the kinase domain of the c-Met receptor, preventing its activation and subsequent downstream signaling.

Pharmacokinetics

Similar compounds have demonstrated good oral pharmacokinetic properties and an acceptable safety profile in preclinical studies .

Result of Action

Inhibition of c-met kinase can lead to reduced cell proliferation, survival, and migration, potentially leading to the suppression of tumor growth .

Eigenschaften

IUPAC Name |

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN7O3/c22-16-1-3-17(4-2-16)25-7-9-26(10-8-25)18(30)15-29-21(31)28-6-5-23-19(20(28)24-29)27-11-13-32-14-12-27/h1-6H,7-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTQELRCGDSTGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C=CN=C(C4=N3)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}methyl)-2-methylpropane-1,3-diol](/img/structure/B2365670.png)

![[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2365672.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2365673.png)

![N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2365678.png)

![3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one](/img/structure/B2365680.png)

![1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2365681.png)

![Methyl 2-(4-acetylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2365682.png)

![2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2365683.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2365684.png)